molecular formula C12H11NO2 B14444723 1(2H)-Pyridinecarboxylic acid, phenyl ester CAS No. 79328-86-2

1(2H)-Pyridinecarboxylic acid, phenyl ester

Cat. No.: B14444723
CAS No.: 79328-86-2
M. Wt: 201.22 g/mol
InChI Key: USSHATAMHQBWNX-UHFFFAOYSA-N
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Description

1(2H)-Pyridinecarboxylic acid, phenyl ester is an organic compound with a molecular structure that includes a pyridine ring and a phenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

1(2H)-Pyridinecarboxylic acid, phenyl ester can be synthesized through esterification reactions. One common method involves the reaction of pyridinecarboxylic acid with phenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of acyl chlorides or acid anhydrides in the presence of a base. These methods can provide higher yields and are more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridinecarboxylic acid, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acid Catalysts: Concentrated sulfuric acid, hydrochloric acid.

    Base Catalysts: Sodium hydroxide, potassium hydroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Hydrolysis: Pyridinecarboxylic acid and phenol.

    Reduction: Pyridinecarboxylic alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridinecarboxylic acid, phenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxylic acid esters: Compounds with similar ester groups but different substituents on the pyridine ring.

    Phenyl esters: Compounds with phenyl ester groups but different aromatic rings.

Uniqueness

1(2H)-Pyridinecarboxylic acid, phenyl ester is unique due to the combination of the pyridine ring and phenyl ester group, which imparts distinct chemical and biological properties.

Properties

CAS No.

79328-86-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

phenyl 2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H11NO2/c14-12(13-9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1-9H,10H2

InChI Key

USSHATAMHQBWNX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CN1C(=O)OC2=CC=CC=C2

Origin of Product

United States

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